![molecular formula C11H16O B12938775 3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one](/img/structure/B12938775.png)
3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bicyclo[111]pentan-1-yl)cyclohexan-1-one is a compound that features a unique bicyclo[111]pentane structure fused to a cyclohexanone ringThe bicyclo[1.1.1]pentane moiety is known for its rigidity and ability to act as a bioisostere for phenyl rings, which can enhance the pharmacokinetic properties of drug candidates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one typically involves the construction of the bicyclo[1.1.1]pentane core followed by its attachment to the cyclohexanone ring. One common method involves the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane .
Industrial Production Methods: Large-scale production of bicyclo[1.1.1]pentane derivatives can be challenging due to the strain in the bicyclic system. recent advancements have enabled the synthesis of these compounds on a kilogram scale using photochemical methods and other scalable techniques .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bicyclo[1.1.1]pentane moiety can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mecanismo De Acción
The mechanism by which 3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one exerts its effects is primarily through its interaction with molecular targets and pathways. The bicyclo[1.1.1]pentane moiety can mimic the geometry of phenyl rings, allowing it to interact with biological targets in a similar manner. This can lead to enhanced binding affinity and specificity for certain receptors or enzymes .
Comparación Con Compuestos Similares
Bicyclo[1.1.1]pentane: The parent compound, known for its rigidity and use as a bioisostere.
Cubane: Another rigid, cage-like structure used in medicinal chemistry.
Adamantane: A tricyclic hydrocarbon with applications in drug design.
Uniqueness: 3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one is unique due to the combination of the bicyclo[1.1.1]pentane core with a cyclohexanone ring. This fusion provides a distinct three-dimensional structure that can enhance the pharmacokinetic properties of drug candidates, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C11H16O |
|---|---|
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
3-(1-bicyclo[1.1.1]pentanyl)cyclohexan-1-one |
InChI |
InChI=1S/C11H16O/c12-10-3-1-2-9(4-10)11-5-8(6-11)7-11/h8-9H,1-7H2 |
Clave InChI |
YZMLXVLBNMXNBK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(=O)C1)C23CC(C2)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Hexadecyl-4-{[5-(1H-imidazol-1-yl)pentyl]oxy}aniline](/img/structure/B12938697.png)
![9-[(Trimethylsilyl)methyl]-6-{[(trimethylsilyl)methyl]sulfanyl}-9H-purine](/img/structure/B12938708.png)
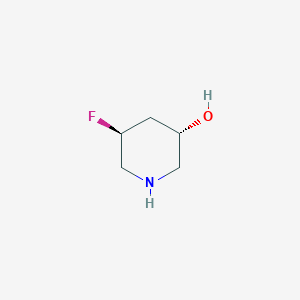
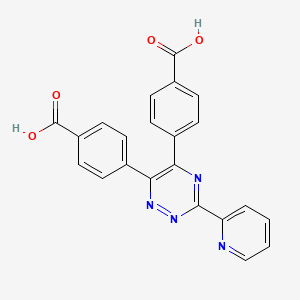
![4-Chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B12938726.png)

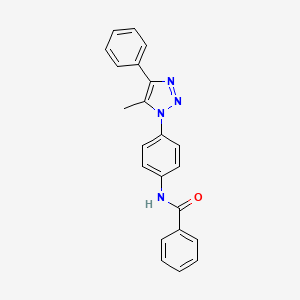
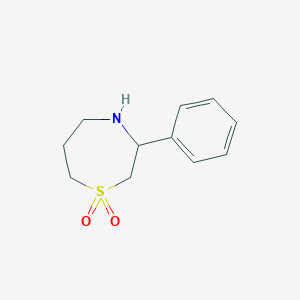
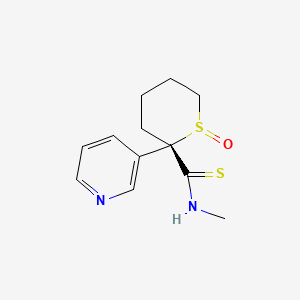

![Methyl 5-(5-fluoro-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)-1,3,4-oxadiazole-2-carboxylate](/img/structure/B12938764.png)
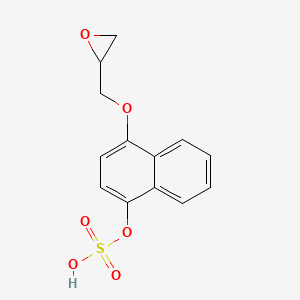

![(4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone](/img/structure/B12938778.png)
